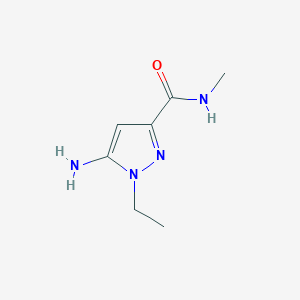

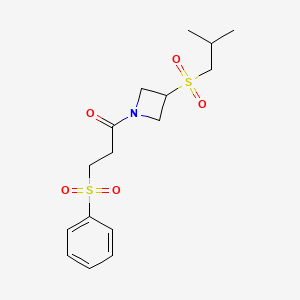

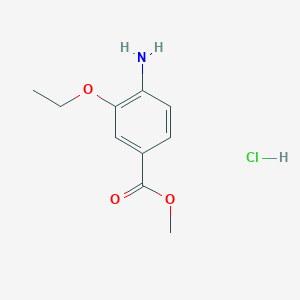

![molecular formula C11H7Cl2N3S B2736262 4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-94-4](/img/structure/B2736262.png)

4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile” is a complex organic molecule that contains several functional groups. It has a thiazole ring which is a heterocyclic compound that consists of a five-membered aromatic ring with one sulfur atom and one nitrogen atom. The compound also contains two chloro groups attached to different benzyl groups and an amino group attached to one of the benzyl groups. The presence of a carbonitrile group indicates that the compound contains a nitrile functional group, which consists of a carbon triple-bonded to a nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the thiazole ring could be formed through a cyclization reaction, while the chloro groups could be introduced through a halogenation reaction . The benzyl group could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazole ring would contribute to the compound’s stability. The electronegative chlorine atoms and the polar nitrile group would likely make the compound polar, affecting its solubility and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the chloro groups could potentially undergo nucleophilic substitution reactions, while the nitrile group could undergo addition reactions . The amino group could participate in a variety of reactions, including condensation reactions and redox reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用

Synthesis and Chemical Properties

One of the primary areas of application for compounds like 4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile involves their synthesis for the exploration of chemical properties and potential applications in materials science. For instance, the synthesis of related thiazole and thiadiazole derivatives has been extensively studied, revealing their potential in creating new materials with desirable electronic and structural properties. These compounds are synthesized through various chemical reactions, including one-pot, three-component syntheses that offer environmentally friendly and efficient routes to novel derivatives (Tiwari et al., 2016; Moriarty et al., 1992).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been evaluated for their antimicrobial and antifungal activities. The synthesis of formazans from Mannich bases and their derivatives has shown moderate activity against pathogenic bacterial and fungal strains, highlighting the potential of thiazole compounds in developing new antimicrobial agents (Sah et al., 2014). Similarly, novel Schiff bases synthesized from related thiophene and pyrazole derivatives have exhibited significant antimicrobial activity, further supporting the potential application of these compounds in combating microbial resistance (Puthran et al., 2019).

Anticancer Properties

Another critical area of research involves investigating the anticancer properties of thiazole derivatives. Ultrasound-promoted synthesis of thiadiazolo[3,2-α]pyrimidine derivatives, for example, has been explored for their in vitro anticancer activities against several human tumor cell lines. These studies provide insight into the potential use of thiazole derivatives as anticancer agents, with some compounds showing high inhibitory activity, thereby opening new avenues for cancer treatment research (Tiwari et al., 2016).

Corrosion Inhibition

Research into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in acidic solutions has shown that these compounds, including related thiazole derivatives, can offer high inhibition efficiency. This suggests their application in protecting metals from corrosion, an essential aspect of materials science and engineering (Yadav et al., 2016).

作用機序

Safety and Hazards

As with any chemical compound, handling “4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but could potentially include toxicity, flammability, and reactivity hazards .

将来の方向性

特性

IUPAC Name |

4-chloro-2-[(3-chlorophenyl)methylamino]-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3S/c12-8-3-1-2-7(4-8)6-15-11-16-10(13)9(5-14)17-11/h1-4H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMONEKTLCOEPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=NC(=C(S2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

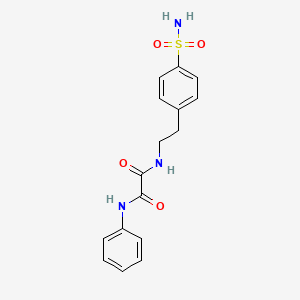

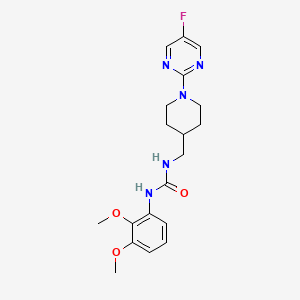

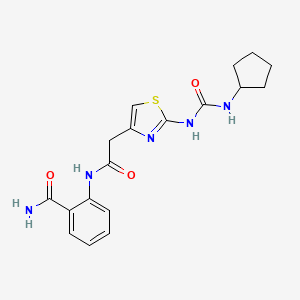

![N-(4-acetylphenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2736182.png)

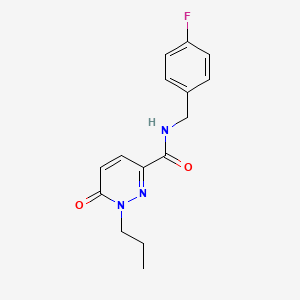

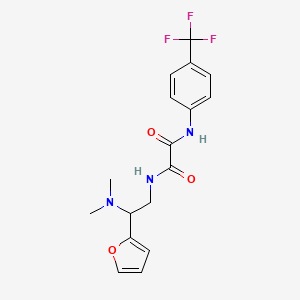

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2736185.png)

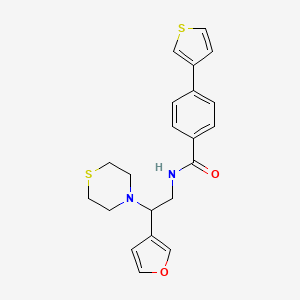

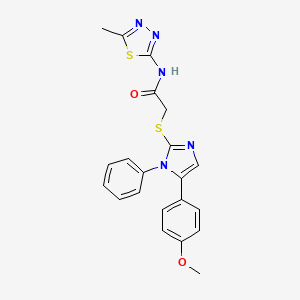

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2736191.png)

![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)